An In-depth Technical Guide to Methyl 5-bromofuran-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 5-bromofuran-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its furan core, substituted with both a bromine atom and a methyl ester group, offers two distinct reaction sites. This dual functionality makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The electron-rich furan ring is a common motif in numerous biologically active natural products and synthetic compounds. The presence of the bromine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, for instance, through hydrolysis and amidation. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 5-bromofuran-2-carboxylate, with a focus on its utility in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of Methyl 5-bromofuran-2-carboxylate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrO₃ | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| CAS Number | 2527-99-3 | [2][3] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 63-68 °C | [1] |
| Boiling Point | 80 °C at 0.7 mmHg | [1] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethers, alcohols, and esters. | [1] |
| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 90.7 °C | [1] |
| Refractive Index | 1.513 | [1] |
| Maximum Wavelength (λmax) | 264 nm (in Ethanol) | [1] |
Synthesis of Methyl 5-bromofuran-2-carboxylate
There are two primary synthetic routes to obtain Methyl 5-bromofuran-2-carboxylate, starting from either 5-bromo-2-furoic acid or methyl 2-furoate.
Method 1: Esterification of 5-bromo-2-furoic acid
This method involves the direct esterification of 5-bromo-2-furoic acid using methanol in the presence of a catalyst.
Caption: Synthesis of Methyl 5-bromofuran-2-carboxylate via esterification.
Experimental Protocol:
-
Accurately weigh 950 mg (5.00 mmol) of 5-bromo-2-furoic acid and dissolve it in 10 mL of methanol in a suitable reaction flask.[4]
-
Slowly and dropwise, add 2 mL of thionyl chloride (SOCl₂) to the solution.[4]
-
Allow the reaction to proceed to completion, monitoring by a suitable method such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Remove the solvent by evaporation under reduced pressure.[4]
-
To ensure the complete removal of any residual acid, dissolve the residue in toluene and evaporate the solvent. Repeat this process three times to yield the final product.[4]
Method 2: Bromination of Methyl 2-furoate
This approach involves the direct bromination of methyl 2-furoate.
Caption: Synthesis of Methyl 5-bromofuran-2-carboxylate via bromination.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3.2 g (0.025 mol) of methyl furoate in a suitable solvent.[4]
-
Stir the solution and heat to 50°C.[4]
-
Carefully add 6.07 g (0.038 mol) of bromine dropwise over a period of 15 minutes.[4]
-
Continue stirring the resulting dark orange/brownish solution for an additional 15 minutes at 50°C.[4]
-
Pour the reaction mixture into 10 mL of cold water and extract with ethyl acetate (2 x 50 mL).[4]
-
Combine the organic extracts and wash with water (1 x 10 mL) and brine (1 x 10 mL).[4]
-
Dry the organic layer with magnesium sulfate and concentrate under reduced pressure.[4]
-
Purify the final product by flash chromatography using a 10:1 mixture of hexanes and ethyl acetate to obtain the pure product (yield: 85%).[4]
Reactivity and Key Transformations
The synthetic utility of Methyl 5-bromofuran-2-carboxylate lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate for creating diverse molecular architectures.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a process vial, combine methyl 5-bromobenzofuran-2-carboxylate (255 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), a palladium(II) complex catalyst (0.1 mol%), and cesium carbonate (651 mg, 2 mmol) in toluene (3 mL).[5]
-
Cap the vial securely and heat the mixture under microwave irradiation at 150°C (200 Watt) for the appropriate time, monitoring the reaction progress by TLC.[5]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).[5]
-
The structure of the coupled product can be confirmed by ¹H and ¹³C NMR, as well as mass spectrometry.[5]
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Applications in Drug Development and Medicinal Chemistry
Furan-containing scaffolds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of phenyl rings while possessing distinct electronic and pharmacokinetic properties. Derivatives of Methyl 5-bromofuran-2-carboxylate have been investigated for a range of biological activities.
Anticancer Activity
While direct studies on Methyl 5-bromofuran-2-carboxylate are limited, research on structurally similar benzofuran derivatives suggests potential anticancer applications. These compounds are hypothesized to exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[6]
Some benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process in cell division.[7][8] Furthermore, certain benzofuran-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR and HIF-1 signaling pathways, both of which are crucial for tumor growth and survival.[8][9][10]
Experimental Protocol for Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curves.[6]
Antimycobacterial Activity
5-Phenyl-furan-2-carboxylic acids, which can be synthesized from Methyl 5-bromofuran-2-carboxylate, have emerged as a promising class of antimycobacterial agents.[11] These compounds have been shown to interfere with iron homeostasis in mycobacteria, a critical process for their survival and virulence.[11] Specifically, they have been identified as inhibitors of the salicylate synthase MbtI, an enzyme involved in the biosynthesis of siderophores which are essential for iron acquisition in Mycobacterium tuberculosis.[11]
Safety Information
Methyl 5-bromofuran-2-carboxylate is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Appropriate safety precautions should be taken when handling this compound, including the use of protective gloves, eye protection, and working in a well-ventilated area.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
Methyl 5-bromofuran-2-carboxylate is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its bromine and ester functionalities make it an important precursor for the development of novel compounds with potential applications in drug discovery and materials science. The ability to readily introduce a wide range of substituents via cross-coupling reactions opens up avenues for the creation of diverse molecular libraries for screening against various biological targets. Further research into the derivatives of this compound is warranted to fully explore their therapeutic potential, particularly in the areas of oncology and infectious diseases.
References
- 1. chembk.com [chembk.com]
- 2. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2527-99-3|Methyl 5-bromofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]

